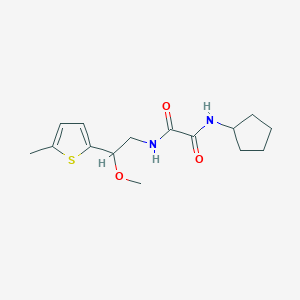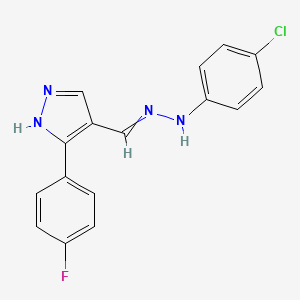
3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of FPH is complex, with a fluorophenyl group, a pyrazole ring, a carbaldehyde group, and a chlorophenyl hydrazone group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of the intermediate pyrazoline to the corresponding pyrazole .Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including those with 4-fluorophenyl groups, have been reported to exhibit anti-cancer activity against breast cancer cell lines . The binding affinity of these compounds to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .
Antimicrobial Activity
Pyrazoles and their derivatives are known for their antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Anti-tuberculosis Activity
Some pyrazole derivatives have been reported to have anti-tuberculosis properties . This suggests potential applications in the treatment of tuberculosis.
Anti-inflammatory Activity
Pyrazoles are also known for their anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Pyrazoles have been reported to exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions caused by oxidative stress.
Analgesic Functions
Pyrazoles have been reported to have analgesic functions . This suggests potential applications in pain management.
Antiviral Activity
Some sulfonamide derivatives, which can be synthesized from 4-chlorobenzoic acid (a compound related to the one ), have shown antiviral activity . This suggests potential applications in the development of antiviral drugs.
Inhibitor of AbTYR
The 3-chloro-4-fluorophenyl-based benzamide compounds have shown significant inhibitory activity against AbTYR . This suggests potential applications in the development of drugs targeting AbTYR.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
4-chloro-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLOICWKRLPGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)
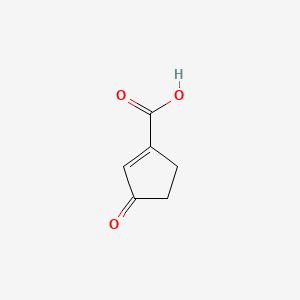
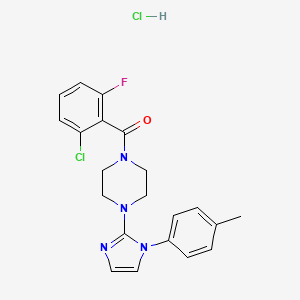
![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)
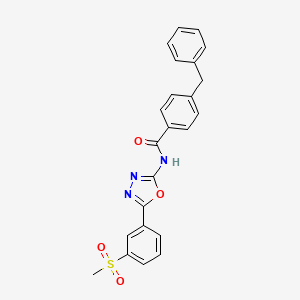

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
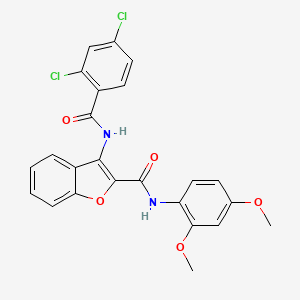

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
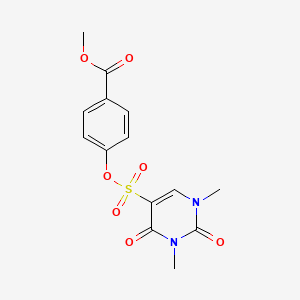
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
